

Glesatinib and AXL Receptor Inhibition: A Technical Guide

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Compound of Interest

Compound Name: MGCD-265

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Introduction

Glesatinib (MGCD265) is a spectrum-selective, orally bioavailable small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs), with potent activity against both MET and AXL. [1][2] The dysregulation of the AXL signaling pathway is a significant factor in tumor progression, metastasis, and the development of therapeutic resistance in a variety of cancers. [3] This technical guide provides an in-depth overview of Glesatinib's mechanism of action with a specific focus on AXL inhibition, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, MerTK) family of RTKs, is activated by its ligand, growth arrest-specific 6 (Gas6). [3] This activation initiates a signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and NF- κ B, which are fundamental for cell survival, proliferation, migration, and invasion. [3][4] Glesatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of AXL. This action prevents the autophosphorylation and subsequent activation of the receptor, effectively disrupting these oncogenic signaling networks. [1][3]

The inhibition of AXL by Glesatinib presents a dual-pronged therapeutic strategy. It can target a primary oncogenic driver in tumors dependent on AXL signaling and can also address a key mechanism of resistance to other targeted therapies.[\[1\]](#)

Quantitative Data Presentation

The anti-tumor activity of Glesatinib has been quantified in various preclinical and clinical studies. The following tables summarize key data related to its efficacy.

Table 1: In Vitro Inhibitory Activity of Glesatinib

Target/Cell Line	Genetic Alteration	IC50 (nmol/L)	Assay Type	Reference
MET (Wild-Type)	-	19	Enzymatic	[5] [6]
MET (D1228N)	Resistance Mutation	28	Enzymatic	[6]
MET (Y1230C)	Resistance Mutation	22	Enzymatic	[6]
MET (Y1230H)	Resistance Mutation	25	Enzymatic	[6]
NCI-H441	MET amplification (low-level)	Concentration-dependent inhibition observed	Cell Viability (CellTiter Glo)	[7]
NCI-H596	MET exon 14 deletion	Concentration-dependent inhibition observed	Cell Viability (CellTiter Glo)	[7]
Hs746T	MET exon 14 deletion & amplification	Concentration-dependent inhibition observed	Cell Viability (CellTiter Glo)	[7]
NCI-H1299	-	80 (0.08 μM)	Cell Viability (MTT)	[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of Glesatinib in Patient-Derived Xenograft (PDX) Models

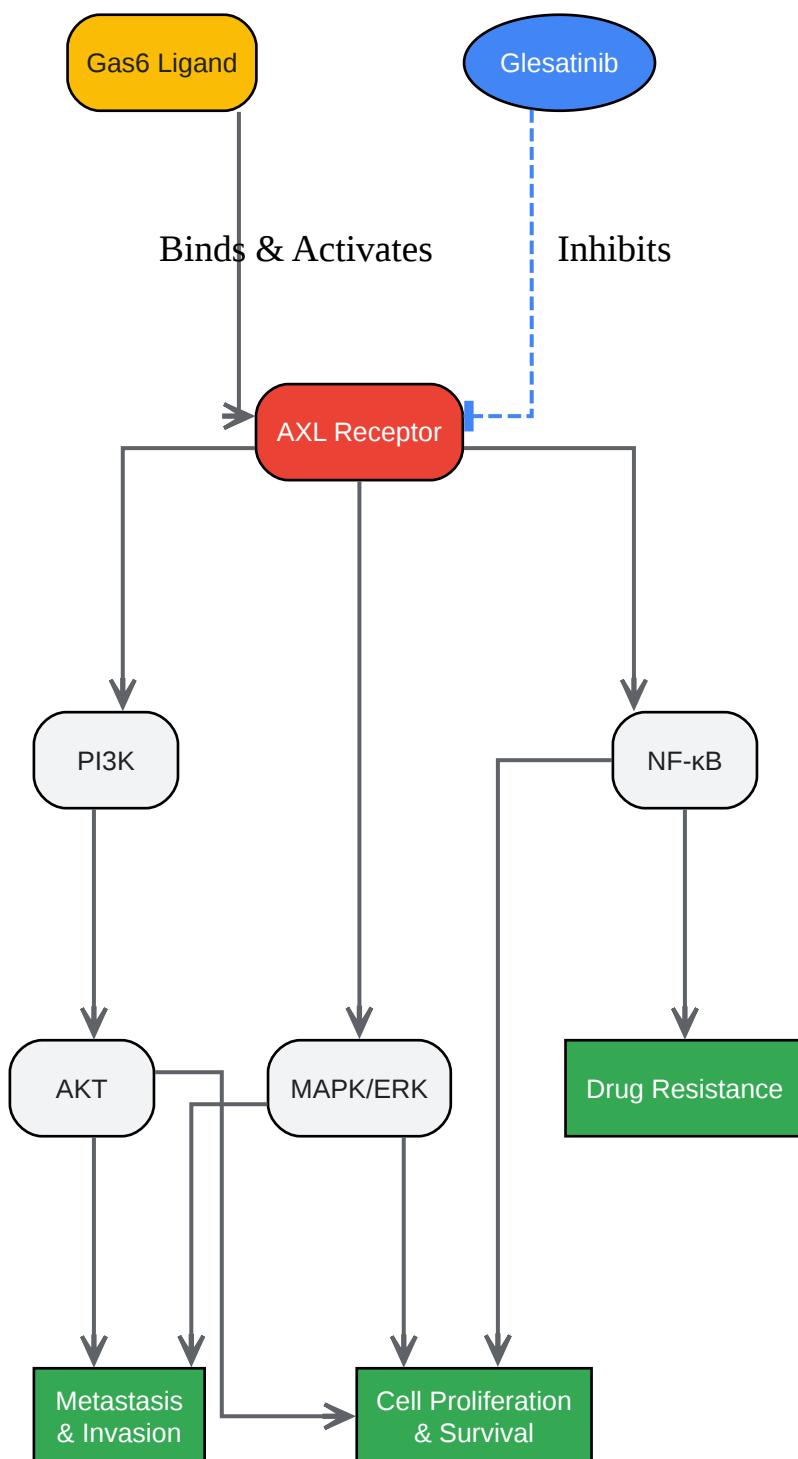
PDX Model	MET Alteration	Glesatinib Dose	Treatment Duration	Outcome	Reference
LU2503	METex14 del	60 mg/kg, once daily, oral	2 weeks	Marked tumor regression	[9]
METex14 del with Y1230H mutation	METex14 del, Y1230H	Not specified	Not specified	Marked tumor regression	[6]

Table 3: Clinical Efficacy of Glesatinib in Advanced Non-Small Cell Lung Cancer (NSCLC)

Patient Cohort	Primary Endpoint	Result	Reference
MET activating mutations (tumor testing)	Objective Response Rate (ORR)	10.7%	[10]
MET activating mutations (ctDNA testing)	Objective Response Rate (ORR)	25.0%	[10]
MET amplification (tumor testing)	Objective Response Rate (ORR)	15.0%	[10]
Overall Population	Median Progression-Free Survival	4.0 months	[10]
Overall Population	Median Overall Survival	7.0 months	[10]

Signaling Pathway and Experimental Workflow Visualizations

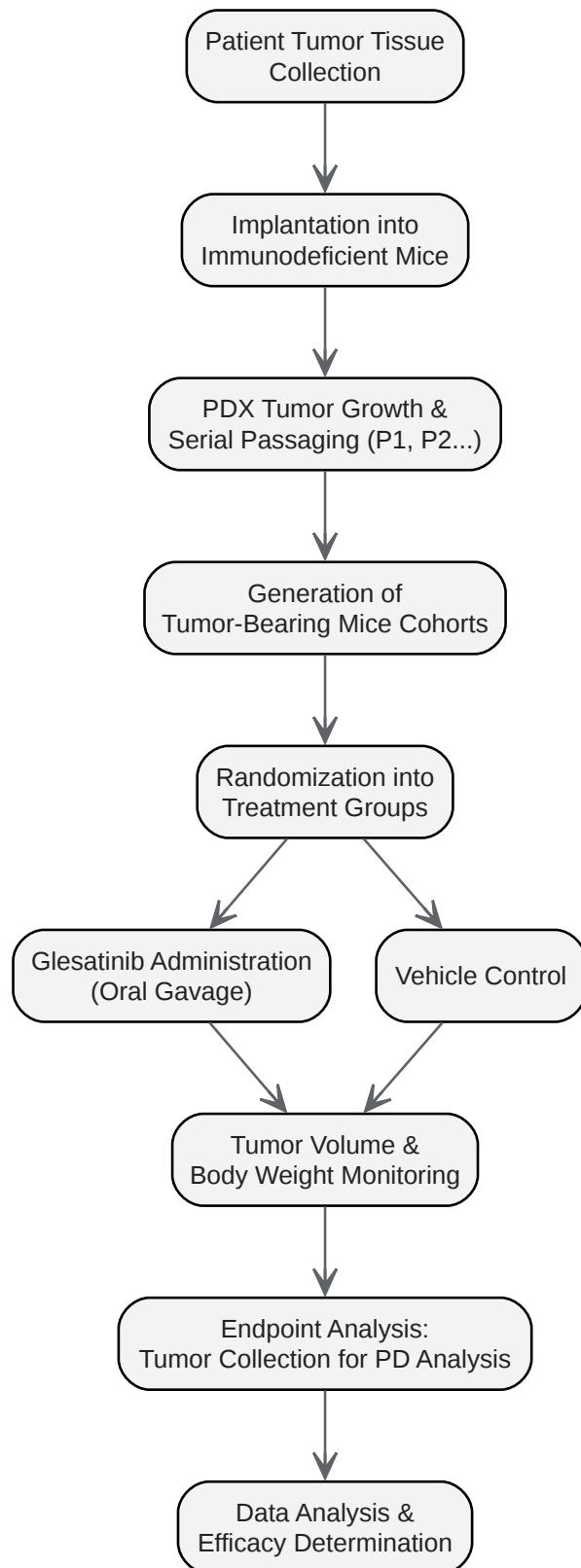
AXL Signaling Pathway and Glesatinib Inhibition



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Caption: Glesatinib inhibits AXL receptor activation and downstream signaling pathways.

Experimental Workflow: In Vivo Efficacy Assessment in PDX Models



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Caption: Workflow for Patient-Derived Xenograft (PDX) model efficacy studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of Glesatinib's IC₅₀ value in adherent cancer cell lines using the MTT assay, which measures metabolic activity as an indicator of cell viability.[\[8\]](#)

Materials:

- Adherent cancer cell line of interest
- Complete growth medium
- Glesatinib
- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Preparation: Prepare a stock solution of Glesatinib in DMSO. Create a serial dilution of Glesatinib in a complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest Glesatinib concentration).
- Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Glesatinib and the vehicle control.

- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.^[8]
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the Glesatinib concentration and use non-linear regression analysis to determine the IC₅₀ value.
^[8]

Protocol 2: Western Blot for AXL Phosphorylation

This protocol is for assessing the inhibition of AXL phosphorylation by Glesatinib in cancer cells.

Materials:

- Cancer cell line expressing AXL
- Complete growth medium
- Glesatinib
- Gas6 ligand (optional, for stimulated conditions)
- Ice-cold PBS (Phosphate-Buffered Saline)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-loading control e.g., β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells and grow to 70-80% confluence. Treat cells with various concentrations of Glesatinib for a specified time. If studying ligand-induced phosphorylation, serum-starve the cells before adding Gas6 with or without Glesatinib.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[\[11\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[\[11\]](#)
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Stripping and Re-probing: To assess total AXL and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 3: Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol describes the administration of Glesatinib to tumor-bearing mice and the assessment of its anti-tumor efficacy.[\[9\]](#)

Materials:

- Established PDX model in immunodeficient mice
- Glesatinib
- Vehicle control (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers
- Animal scale

Procedure:

- Tumor Implantation and Growth: Implant tumor fragments from a PDX line subcutaneously into immunodeficient mice.[\[9\]](#)
- Randomization: Once tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[\[5\]](#)
- Dosing: Prepare Glesatinib in a suitable vehicle and administer it daily by oral gavage at the specified dose (e.g., 60 mg/kg). The control group receives the vehicle alone.[\[5\]\[9\]](#)
- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[\[12\]](#)

- Endpoints: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.[5]
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be collected for pharmacodynamic analysis, such as Western blotting for target inhibition.[12]

Conclusion

Glesatinib is a potent dual inhibitor of MET and AXL with demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in cancers with MET alterations.[1][5][10] Its ability to inhibit the AXL signaling pathway provides a mechanism to address both primary oncogenic drivers and acquired resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Glesatinib and the role of AXL inhibition in cancer.

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